Stereoselective Photochemical Bromination: trans-Addition Product Formation from the trans-Olefin Diol
In a direct head-to-head comparison under photochemical bromination conditions in nonpolar solvents, the trans-olefinic diol 2,5-dimethyl-3-hexene-2,5-diol yielded exclusively trans-addition products, whereas its acetylenic analog 2,5-dimethyl-3-hexyne-2,5-diol gave predominantly cis-dibromides [1]. This inversion of stereochemical outcome is attributed to mechanistically distinct reaction pathways: a non-chain mechanism for the olefin versus a chain mechanism for the alkyne [2].
| Evidence Dimension | Stereochemistry of photochemical bromination addition |
|---|---|
| Target Compound Data | trans-Addition product (dibromide with trans geometry) |
| Comparator Or Baseline | 2,5-Dimethyl-3-hexyne-2,5-diol (alkyne analog) — cis-Dibromide as major product |
| Quantified Difference | Stereochemical inversion: trans (olefin) vs. cis (alkyne) |
| Conditions | Photochemical bromination; nonpolar solvent; identical light irradiation conditions |
Why This Matters
This stereochemical divergence determines downstream synthetic utility: procurement of the olefin diol is essential when trans-configured dibromides are required for subsequent stereospecific transformations.
- [1] Bergel'son, L. D.; Badenkova, L. P. Stereochemistry of additions to a triple bond. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science 1960, 9 (6), 1001-1006. DOI: 10.1007/BF00903977 View Source
- [2] Bergel'son, L. D.; Badenkova, L. P. Stereochemistry of additions to a triple bond. Abstract. All Journals Academic Search. View Source
